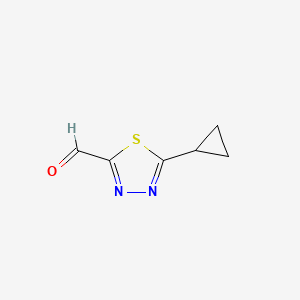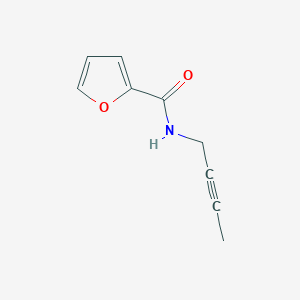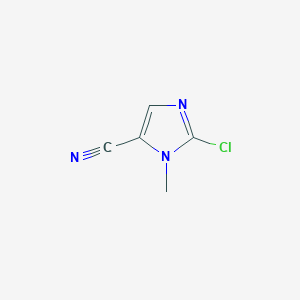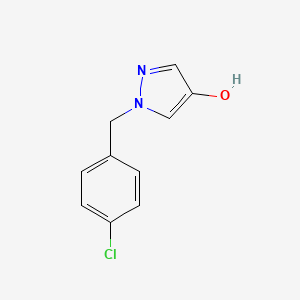
4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
- Structure : TFMP consists of a pyridine ring substituted with chloromethyl, methoxy, and trifluoromethyl groups .
Synthesis Analysis
TFMP can be synthesized through various methods. Notably, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , a derivative of TFMP, is widely used as a chemical intermediate for crop-protection products. The synthesis of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Molecular Structure Analysis
Chemical Reactions Analysis
TFMP and its derivatives exhibit unique chemical properties due to the combination of the fluorine atom and the pyridine moiety. For example, the presence of fluorine and the pyridine structure contributes to superior pest control properties compared to traditional phenyl-containing insecticides .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Improvement in Synthesis Techniques: Xia Liang (2007) described an improved synthesis method for 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, using a highly selective chlorinating reagent, indicating advancements in the synthesis techniques for related compounds Xia Liang (2007).
- Crystal Structures of Derivatives: Sen Ma et al. (2018) studied the crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their derivatives, contributing to a deeper understanding of their molecular configurations Sen Ma, Min Chen, Fang-Fang Fan, A. Jia, Qian-Feng Zhang (2018).
Chemical Reactions and Intermediates
- Formation of Pyridyne Intermediates: M. Walters and J. J. Shay (1995) demonstrated that compounds like 4-methoxy-2-trifluoromethylsulfonyloxy-3-trimethylsilylpyridine are efficient precursors for pyridyne intermediates, which are crucial in various chemical reactions M. Walters, J. J. Shay (1995).
- Synthesis of Novel Compounds: Sen Ma et al. (2016) reported the synthesis of substituted [4-(2,2,2-Trifluoroethoxy)-2-Pyridinyl]-Methylthio-Imidazoles and -Pyrimidines, showcasing the application of such pyridine derivatives in creating new chemical entities Sen Ma, A. Jia, Fang-Fang Fan, Huatian Shi, Qian-Feng Zhang (2016).
Antioxidant and Antimicrobial Activities
- Antioxidant and Antimicrobial Evaluation: H. Bonacorso et al. (2015) explored the antioxidant and antimicrobial activities of novel pyridine derivatives, indicating potential applications in therapeutic areas H. Bonacorso, Susiane Cavinatto, Maiara C. Moraes, E. Pittaluga, L. R. Peroza, T. P. Venturini, S. H. Alves, S. T. Stefanello, F. Soares, M. Martins, N. Zanatta, C. Frizzo (2015).
Photophysical and Structural Analysis
- Photophysical Evaluation and Computational Study: Masayori Hagimori et al. (2019) conducted a detailed study on 2-methoxy- and 2-morpholino pyridine compounds, analyzing their fluorescence properties, which could be relevant in material science Masayori Hagimori, Yasuhisa Nishimura, Naoko Mizuyama, Yasuhiro Shigemitsu (2019).
Cation Complexing Properties
- Study of Cation Complexation: J. Bradshaw et al. (1980) researched the complexing properties of macrocyclic polyether-diester ligands containing the pyridine subcyclic unit, which has implications in the study of molecular interactions and complexes J. Bradshaw, G. E. Maas, J. D. Lamb, R. M. Izatt, J. J. Christensen (1980).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-6-5(4-9)2-3-13-7(6)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXFMJTEIGNHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211306 | |
| Record name | 4-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211590-73-6 | |
| Record name | 4-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-3-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B1459493.png)

![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)






![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)



